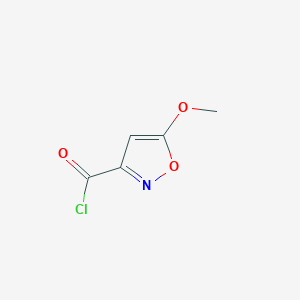

5-Methoxyisoxazole-3-carbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

53064-59-8 |

|---|---|

Molecular Formula |

C5H4ClNO3 |

Molecular Weight |

161.54 g/mol |

IUPAC Name |

5-methoxy-1,2-oxazole-3-carbonyl chloride |

InChI |

InChI=1S/C5H4ClNO3/c1-9-4-2-3(5(6)8)7-10-4/h2H,1H3 |

InChI Key |

YFNWZAZTHKHBEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NO1)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

5-Methoxyisoxazole-3-carboxylic acid precursor CAS 1314920-70-1

5-Methoxyisoxazole-3-carboxylic acid (CAS 1314920-70-1) is a specialized heterocyclic building block used primarily in the synthesis of glutamate receptor ligands (AMPA/Kainate receptor agonists) and as a bioisosteric scaffold in modern drug discovery.[1]

While the CAS number 1314920-70-1 refers specifically to the carboxylic acid , it is frequently described as a "precursor" because it serves as the core scaffold for downstream API (Active Pharmaceutical Ingredient) synthesis. This guide details the technical specifications, synthesis pathways, and handling protocols for this molecule and its immediate ester precursors.

Part 1: Chemical Identity & Properties[2][3][4][5]

Core Identity

-

Molecular Formula: C₅H₅NO₄

-

Molecular Weight: 143.09 g/mol

-

Key Functional Groups: Carboxylic acid (C-3 position), Methoxy group (C-5 position).[4][5]

Physical & Chemical Properties

| Property | Specification | Notes |

| Appearance | White to Off-white Crystalline Solid | High purity (>98%) required for API synthesis. |

| Melting Point | 165–170 °C (Decomposes) | Isoxazoles can undergo thermal rearrangement (N-O bond cleavage) at high temps. |

| Solubility | DMSO, Methanol, dilute Alkali | Poorly soluble in non-polar solvents (Hexane, DCM). |

| pKa | ~3.5 (Carboxylic Acid) | The isoxazole ring is electron-withdrawing, increasing acidity compared to benzoic acid. |

| Stability | Hygroscopic | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Part 2: Synthetic Pathways & Causality

The synthesis of CAS 1314920-70-1 is non-trivial due to the regioselectivity challenge inherent in 5-substituted isoxazoles. The 5-hydroxyisoxazole tautomer exists in equilibrium with the isoxazolin-5-one form. Direct alkylation often yields a mixture of O-alkyl (desired) and N-alkyl (undesired) products.

Strategic Route: O-Methylation of 5-Hydroxyisoxazole-3-carboxylate

The most reliable industrial route involves the O-methylation of the ester precursor, followed by controlled hydrolysis.

The Pathway

-

Starting Material: Methyl 5-hydroxyisoxazole-3-carboxylate (CAS 10068-07-2) or Ethyl equivalent.

-

Step 1 (Critical): Regioselective O-Methylation using Silver Carbonate (

) or Diazomethane ( -

Step 2: Saponification (Hydrolysis) to yield the free acid (CAS 1314920-70-1).

Synthesis Logic Diagram (DOT)

Figure 1: Synthetic workflow highlighting the critical regioselective step.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 5-methoxyisoxazole-3-carboxylate

Note: This step generates the immediate precursor (CAS 80872-10-2).

Rationale: Direct methylation with bases like

Reagents:

-

Methyl 5-hydroxyisoxazole-3-carboxylate (1.0 eq)[1]

-

Methyl Iodide (MeI) (1.5 eq)

-

Silver Carbonate (

) (1.1 eq) or Cesium Carbonate ( -

Solvent: Benzene or Toluene (Non-polar solvents favor O-alkylation)

Procedure:

-

Dissolution: Dissolve 10 mmol of Methyl 5-hydroxyisoxazole-3-carboxylate in 50 mL of dry toluene under Argon.

-

Addition: Add

(11 mmol) in one portion. The suspension is stirred for 15 minutes protected from light. -

Alkylation: Add Methyl Iodide (15 mmol) dropwise.

-

Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The O-isomer typically has a higher Rf than the N-isomer.

-

Workup: Filter the silver salts through a pad of Celite. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel) to isolate the O-methoxy ester.

Protocol B: Hydrolysis to CAS 1314920-70-1

Note: Isoxazoles are sensitive to ring opening (decarboxylation/cleavage) under harsh basic conditions. Lithium Hydroxide (LiOH) is preferred over NaOH for its milder profile.

Reagents:

-

Methyl 5-methoxyisoxazole-3-carboxylate (from Protocol A)[1]

-

Lithium Hydroxide Monohydrate (

) (2.0 eq) -

Solvent: THF:Water (3:1)

Procedure:

-

Reaction: Dissolve the ester in THF/Water. Cool to 0°C.

-

Saponification: Add LiOH slowly. Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Quench: Carefully acidify the solution to pH 2–3 using 1N HCl. Do not use concentrated mineral acids or heat, as this may decarboxylate the position 3 acid.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from minimal Ethanol/Water to yield pure CAS 1314920-70-1.

Part 4: Quality Control & Analytics

To ensure the integrity of the scaffold for drug development, specific analytical markers must be verified.

1. NMR Spectroscopy (

H NMR, DMSO-

)

-

Methoxy Singlet: Look for a sharp singlet at δ 3.9–4.1 ppm .

-

Diagnostic Check: If the peak appears upfield (δ 3.2–3.5 ppm), it suggests N-methylation (isoxazolone impurity).

-

-

Ring Proton (H-4): A singlet around δ 6.5–6.8 ppm .

-

Carboxylic Acid: Broad singlet at δ 13.0–14.0 ppm (exchangeable).

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative Mode (

) is often more sensitive for carboxylic acids. -

Target Mass: [M-H]⁻ = 142.0.

-

Fragmentation: Loss of

(M-44) is common in the MS/MS spectrum.

3. HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (Isoxazole ring absorption).

Part 5: Applications in Drug Discovery

The 5-methoxyisoxazole moiety is a classic bioisostere and pharmacophore.

-

Glutamate Receptor Agonists: The structure mimics the distal portion of Glutamate. Analogues of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) often utilize the 5-alkoxy substitution to tune receptor affinity and desensitization kinetics.

-

Bioisosterism: The isoxazole ring serves as a rigid bioisostere for amide bonds or ester linkages, improving metabolic stability against esterases and peptidases.

-

Antibacterial Agents: Used in the synthesis of sulfamethoxazole analogs, where the 3-substitution pattern is varied to overcome resistance.

References

-

ChemicalBook. (n.d.). 5-Methoxyisoxazole-3-carboxylic acid (CAS 1314920-70-1) Product Entry.[1][2] Retrieved from

-

Thermo Fisher Scientific. (n.d.). Isoxazole Building Blocks and Precursors. Retrieved from

-

Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks: 5-Substituted Isoxazoles. Retrieved from

-

PubChem. (n.d.). Compound Summary: Isoxazole-3-carboxylic acid derivatives. Retrieved from

-

MDPI. (2024). Synthesis of Functionalized Isoxazoles via Cycloaddition. Molbank. Retrieved from

Sources

- 1. 933726-73-9|5-Hydroxyisoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 5-甲氧基-3-异噁唑羧酸 | 5-Methoxy-3-isoxazolecarboxylic aci | 1314920-70-1 - 乐研试剂 [leyan.com]

- 3. 1314920-70-1_CAS号:1314920-70-1_CAS No.:1314920-70-1 - 化源网 [chemsrc.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pubs.acs.org [pubs.acs.org]

5-Methoxyisoxazole-3-carbonyl chloride molecular weight and formula

Topic: 5-Methoxyisoxazole-3-carbonyl chloride: Technical Profile & Synthesis Guide Content Type: Technical Whitepaper / Operational Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

5-Methoxyisoxazole-3-carbonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. As an activated derivative of 5-methoxyisoxazole-3-carboxylic acid, it serves as a critical electrophile for introducing the isoxazole pharmacophore into complex molecules. This guide details its physicochemical properties, synthesis from the parent acid, and downstream applications in nucleophilic acyl substitution reactions.

Note: This compound is highly moisture-sensitive and is typically synthesized in situ or used immediately after isolation. Commercial availability is limited compared to its methyl-substituted analogue; therefore, laboratory preparation is the standard access route.

Chemical Identity & Properties

| Property | Data | Notes |

| IUPAC Name | 5-Methoxyisoxazole-3-carbonyl chloride | |

| Molecular Formula | C₅H₄ClNO₃ | |

| Molecular Weight | 161.54 g/mol | Calculated based on standard atomic weights. |

| Precursor CAS | 1314920-70-1 | Refers to 5-Methoxyisoxazole-3-carboxylic acid.[1][2][3][4][5][6] |

| Physical State | Liquid / Low-melting solid | Likely colorless to pale yellow; pungent odor. |

| Solubility | DCM, THF, Toluene | Reacts violently with water and alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes back to the acid; releases HCl.[7] |

Structural Analysis

The molecule consists of an isoxazole ring substituted at the C3 position with a chlorocarbonyl group and at the C5 position with a methoxy group. The electron-donating methoxy group at C5 modulates the reactivity of the ring, making it distinct from the more common 5-methylisoxazole derivatives.

Synthesis & Manufacturing Protocol

Since 5-Methoxyisoxazole-3-carbonyl chloride is not a standard shelf-stable catalog item, it is best prepared from 5-Methoxyisoxazole-3-carboxylic acid (CAS: 1314920-70-1).

Method A: Thionyl Chloride (SOCl₂) Activation

This is the standard laboratory scale-up method.

Reagents:

-

Precursor: 5-Methoxyisoxazole-3-carboxylic acid (1.0 eq)

-

Reagent: Thionyl chloride (SOCl₂) (2.0–5.0 eq)

-

Catalyst: N,N-Dimethylformamide (DMF) (1–2 drops)

-

Solvent: Dichloromethane (DCM) or Toluene (optional; can be run neat)

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar line).

-

Addition: Charge the flask with 5-methoxyisoxazole-3-carboxylic acid. If using solvent, suspend the acid in dry DCM.

-

Activation: Add Thionyl chloride dropwise. Add catalytic DMF.[7]

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 75°C for SOCl₂ neat) for 2–4 hours. Evolution of SO₂ and HCl gas indicates reaction progress.

-

Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure consumption of the acid.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.

-

Purification: The residue is typically used directly in the next step. If high purity is required, vacuum distillation may be attempted, though thermal instability is a risk.

Method B: Oxalyl Chloride (Mild Conditions)

Preferred for substrates sensitive to the harsh acidity of thionyl chloride.

Reagents:

Protocol:

-

Dissolve the carboxylic acid in dry DCM under N₂ atmosphere.

-

Cool to 0°C. Add Oxalyl chloride dropwise, followed by 1 drop of DMF.

-

Allow to warm to room temperature and stir for 2 hours.

-

Evaporate solvent to obtain the crude acid chloride.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis of the acid chloride and its subsequent conversion into key pharmaceutical derivatives (Amides and Esters).

Caption: Synthesis pathway from carboxylic acid precursor to acid chloride, followed by divergent synthesis of amides and esters.

Applications in Drug Development

The 5-methoxyisoxazole moiety is a bioisostere often explored to modulate metabolic stability and solubility compared to phenyl or pyridine rings.

-

Amide Coupling (Peptidomimetics):

-

The primary use of this acid chloride is reacting with primary or secondary amines to form isoxazole-3-carboxamides .

-

Reaction: R-COCl + R'NH₂ + Et₃N → R-CONHR' + Et₃N·HCl.

-

These scaffolds are frequent in kinase inhibitors and GPCR ligands.

-

-

Heterocycle Formation:

-

Can be used to synthesize bis-heterocycles (e.g., oxadiazoles) via hydrazide intermediates.

-

-

Friedel-Crafts Acylation:

-

Although less common, the acid chloride can acylate electron-rich aromatic rings (e.g., indoles) using Lewis acids like AlCl₃, linking the isoxazole ring directly to a core scaffold.

-

Handling, Safety, & Quality Control

Safety Profile

-

Hazards: Corrosive (Skin Corr. 1B), Lachrymator. Reacts violently with water to release HCl gas.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.

Storage

-

Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

-

Shelf-life: Unstable over long periods; prepare fresh for best results.

Quality Control (QC)

Since the acid chloride is reactive, direct analysis can be difficult.

-

Derivatization Method: Quench a small sample with dry methanol to form the methyl ester. Analyze the ester by LC-MS or ¹H-NMR .

-

Expected NMR (Ester): Singlet at ~3.9 ppm (Methoxy group), Singlet at ~4.0 ppm (Methyl ester), Singlet at ~6.5 ppm (Isoxazole H4).

-

-

Direct IR: Look for the strong C=O stretch of the acid chloride (typically ~1750–1780 cm⁻¹), distinct from the acid (~1700 cm⁻¹) or ester (~1735 cm⁻¹).

References

-

Master Organic Chemistry . (2011). Thionyl Chloride (SOCl₂) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

OrgoSolver . (n.d.). Carboxylic Acid to Acid Chloride (SOCl₂) Mechanism. Retrieved from [Link]

Sources

- 1. 1314920-70-1|5-Methoxyisoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1314920-70-1 | 5-Methoxyisoxazole-3-carboxylic acid - AiFChem [aifchem.com]

- 3. 1314920-70-1_CAS号:1314920-70-1_CAS No.:1314920-70-1 - 化源网 [chemsrc.com]

- 4. CAS:80872-10-2, Methyl 5-methoxyisoxazole-3-carboxylate-毕得医药 [bidepharm.com]

- 5. 1314920-70-1 | CAS DataBase [m.chemicalbook.com]

- 6. 5-甲氧基-3-异噁唑羧酸 | 5-Methoxy-3-isoxazolecarboxylic aci | 1314920-70-1 - 乐研试剂 [leyan.com]

- 7. orgosolver.com [orgosolver.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoxazolyl Esters using 5-Methoxyisoxazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of isoxazolyl esters through the acylation of alcohols with 5-Methoxyisoxazole-3-carbonyl chloride. Isoxazole moieties are significant pharmacophores in medicinal chemistry, and their ester derivatives are pivotal intermediates in the development of novel therapeutic agents. This document provides an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, safety guidelines, and data interpretation, designed to empower researchers in their synthetic endeavors.

Introduction

The isoxazole ring is a privileged scaffold in drug discovery, present in a variety of clinically approved drugs and biologically active compounds. The electronic properties and structural rigidity of the isoxazole nucleus make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The synthesis of isoxazolyl esters is a fundamental transformation, providing access to a diverse range of chemical entities for screening and lead optimization. The use of 5-Methoxyisoxazole-3-carbonyl chloride as the acylating agent offers a reactive and versatile starting material for the efficient construction of these valuable compounds. This guide will explore the nuances of this synthetic transformation, offering practical insights for its successful implementation in a laboratory setting.

Reaction Mechanism and Scientific Rationale

The synthesis of isoxazolyl esters from 5-Methoxyisoxazole-3-carbonyl chloride and an alcohol proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of the acid chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the isoxazole ring.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles:

-

Neutralization of HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the alcohol and rendering it non-nucleophilic. The formation of a salt (e.g., pyridinium chloride) drives the reaction forward.

-

Activation of the Alcohol (in some cases): While the primary role is acid scavenging, the base can also deprotonate the alcohol to a small extent, increasing its nucleophilicity.

The general mechanism is outlined below:

Caption: General mechanism of ester formation.

Experimental Protocol: Synthesis of a Representative Isoxazolyl Ester

This protocol describes the synthesis of a generic isoxazolyl ester from 5-Methoxyisoxazole-3-carbonyl chloride and a primary alcohol.

Materials and Equipment

| Reagent/Equipment | Quantity | Notes |

| 5-Methoxyisoxazole-3-carbonyl chloride | 1.0 eq | Highly reactive and moisture-sensitive. Handle under inert atmosphere. |

| Primary Alcohol | 1.1 eq | Ensure the alcohol is dry. |

| Pyridine (anhydrous) | 1.5 eq | Acts as a base and solvent. |

| Dichloromethane (DCM, anhydrous) | As required | Reaction solvent. |

| 1 M Hydrochloric Acid (HCl) | As required | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | As required | For work-up. |

| Brine (saturated NaCl solution) | As required | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | As required | Drying agent. |

| Round-bottom flask | Appropriate size | |

| Magnetic stirrer and stir bar | 1 | |

| Dropping funnel | 1 | |

| Condenser | 1 | |

| Nitrogen or Argon gas supply | 1 | For maintaining an inert atmosphere. |

| Separatory funnel | Appropriate size | |

| Rotary evaporator | 1 | For solvent removal. |

| Thin-Layer Chromatography (TLC) plates | As required | For reaction monitoring. |

Detailed Step-by-Step Procedure

Caption: Experimental workflow for isoxazolyl ester synthesis.

-

Reaction Setup:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum.

-

Allow the flask to cool to room temperature under a stream of inert gas (nitrogen or argon).

-

To the flask, add 5-Methoxyisoxazole-3-carbonyl chloride (1.0 eq) followed by anhydrous dichloromethane (DCM). Stir the solution at 0 °C (ice bath).

-

-

Addition of Reactants:

-

In a separate flask, dissolve the primary alcohol (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of the acid chloride over 15-20 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and wash the solid with a small amount of DCM.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Safety and Handling Precautions

5-Methoxyisoxazole-3-carbonyl chloride, like other acyl chlorides, is a hazardous chemical that requires careful handling.

-

Corrosive: Causes severe skin burns and eye damage.[1][2][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

-

Moisture Sensitive: Reacts violently with water to produce HCl gas. All reactions should be carried out under anhydrous conditions using dry glassware and solvents.

-

Inhalation Hazard: The vapor and the HCl gas produced upon hydrolysis are irritating to the respiratory tract.[2] All manipulations should be performed in a well-ventilated fume hood.

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[1]

Data and Expected Results

The yield and purity of the final isoxazolyl ester will depend on the specific alcohol used and the efficiency of the purification.

| Parameter | Expected Outcome |

| Reaction Time | 2-4 hours |

| Yield | 70-95% (depending on the alcohol and purification) |

| Appearance | Typically a colorless oil or a white solid |

| Purity (Post-Column) | >95% as determined by NMR and/or LC-MS |

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | Inactive reagents (moisture contamination) | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and a new bottle of the acid chloride. |

| Insufficient reaction time | Continue to monitor the reaction by TLC until the starting material is consumed. | |

| Formation of Side Products | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of the alcohol/pyridine solution. |

| Presence of water leading to hydrolysis of the acid chloride | Use anhydrous conditions and handle the acid chloride under an inert atmosphere. | |

| Difficult Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |

Conclusion

The synthesis of isoxazolyl esters via the acylation of alcohols with 5-Methoxyisoxazole-3-carbonyl chloride is a robust and efficient method for accessing a wide array of derivatives. By understanding the underlying mechanism, adhering to the detailed protocol, and observing the necessary safety precautions, researchers can successfully employ this methodology in their synthetic campaigns. The versatility of this reaction makes it a valuable tool in the design and development of novel chemical entities with potential therapeutic applications.

References

-

Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. Retrieved from [Link]

-

Safety Data Sheet: Acetyl chloride D3. Carl ROTH. Retrieved from [Link]

-

ICSC 0210 - ACETYL CHLORIDE. International Labour Organization. Retrieved from [Link]

-

Acetyl Chloride - SAFETY DATA SHEET. Retrieved from [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. Retrieved from [Link]

-

Product Class 9: Isoxazoles. Science of Synthesis. Retrieved from [Link]

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Retrieved from [Link]

-

Synthesis of esters of metallocene alcohols and 4,5-dichloroisothiazol-3-carboxylic and 5-arylisoxazole-3-carboxylic acids. ResearchGate. Retrieved from [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Retrieved from [Link]

-

reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

-

esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 5-methoxyisoxazole acylation reactions

Topic: Troubleshooting Low Yields in 5-Methoxyisoxazole Acylation Ticket ID: ISOX-5-OMe-ACYL-001 Support Tier: Senior Application Scientist Status: Open

Executive Summary: The "Deceptive" Substrate

You are likely encountering low yields because 5-methoxyisoxazole presents a chemical paradox. While the 5-methoxy group activates the C-4 position for electrophilic attack (making it more reactive than the parent isoxazole), the isoxazole ring itself is thermodynamically fragile.

The two primary failure modes are:

-

The Thermal Cliff (Lithiation Route): Above -60°C, the 4-lithio species undergoes catastrophic ring fragmentation into nitriles.

-

The Lewis Acid Trap (Friedel-Crafts Route): Strong Lewis acids (like

) coordinate to the ring nitrogen (deactivating it) or cleave the methyl ether (demethylation), destroying your starting material.

This guide provides the diagnostic logic to identify which trap you have fallen into and the specific protocols to escape it.

Diagnostic & Troubleshooting Modules

Module A: The Lithiation Pathway (Metalation-Trapping)

Use this section if you are using n-BuLi, LDA, or LiHMDS followed by an acid chloride/anhydride.

User Complaint: "The reaction mixture turned black/dark brown, and I isolated a complex mixture containing nitriles, but no ketone product."

Root Cause: Ring Fragmentation.

The 5-methoxyisoxazole anion (at C-4) is kinetically stable only at very low temperatures. If the internal temperature rises above -65°C during deprotonation or electrophile addition, the N-O bond cleaves, rearranging the ring into an

Technical Fixes:

-

Switch Base: If using n-BuLi , switch to LDA (Lithium Diisopropylamide). n-BuLi is nucleophilic and can attack the C=N bond or the methoxy group directly. LDA is a non-nucleophilic base and reduces side reactions.

-

Temperature Discipline: The reaction must be kept below -75°C. Pre-cool the electrophile (acid chloride) before addition to prevent localized exotherms.

-

The "Inverse Addition" Trick: Instead of adding the electrophile to the anion, transfer the cold anion via cannula into a solution of the electrophile at -78°C. This ensures the anion is immediately trapped before it can fragment.

Visualization: The Fragmentation Pathway

Figure 1: The kinetic stability of the 4-lithio intermediate. Success depends entirely on trapping the anion before the thermodynamic ring-opening pathway activates.

Module B: The Friedel-Crafts Pathway (EAS)

Use this section if you are using Acid Chlorides with AlCl3, FeCl3, or SnCl4.

User Complaint: "I see starting material consumption, but I isolate 'isoxazolone' or polar tars. Yields are <20%."

Root Cause: Ether Cleavage & Deactivation.

-

Deactivation: The isoxazole nitrogen is a Lewis base. Strong Lewis acids (

) coordinate to the nitrogen, placing a positive charge on the ring. This deactivates the ring toward the Friedel-Crafts acylation you are trying to perform. -

Demethylation:

is a classic reagent for cleaving methyl ethers. You are likely converting your 5-methoxyisoxazole into 5-hydroxyisoxazole (which tautomerizes to isoxazol-5-one), which is water-soluble and lost during aqueous workup.

Technical Fixes:

-

Replace the Catalyst: Abandon

. Use -

The "Superelectrophile" Method: Avoid metal Lewis acids entirely. Use Trifluoroacetic Anhydride (TFAA) mixed with your carboxylic acid or acid chloride. This generates a mixed anhydride/acylium species that is reactive enough to acylate the C-4 position without complexing the ring nitrogen.

Data: Lewis Acid Compatibility Matrix

| Catalyst | Reactivity | Risk Profile | Recommendation |

| High | Critical: Causes demethylation and N-complexation. | AVOID | |

| High | High: Oxidative side reactions possible. | Use with Caution | |

| Moderate | Low: Good balance of activation vs. stability. | RECOMMENDED | |

| TFAA | High | Minimal: No metal coordination; clean workup. | HIGHLY RECOMMENDED |

Optimized Experimental Protocol

Based on Micetich's Lithiation Principles and Modern Trapping Techniques.

Objective: Synthesis of 4-acyl-5-methoxyisoxazole via Cryogenic Lithiation.

Reagents:

-

5-Methoxyisoxazole (1.0 equiv)[1]

-

LDA (Lithium Diisopropylamide) (1.1 equiv) [Freshly prepared preferred]

-

Acid Anhydride or Acid Chloride (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck flask under Argon. Internal temperature probe is mandatory .

-

Solvation: Dissolve 5-methoxyisoxazole in THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone).

-

Deprotonation: Add LDA dropwise over 20 minutes.

-

Critical Check: Ensure internal temp never rises above -70°C.

-

Wait: Stir at -78°C for 30 minutes to ensure complete formation of the 4-lithio species.

-

-

The Trap (Inverse Addition - Optional but Safer):

-

Standard: Add the electrophile (dissolved in THF) slowly down the side of the flask, pre-cooled if possible.

-

Inverse (For difficult cases): Cannulate the lithiated isoxazole solution into a flask containing the electrophile solution held at -78°C.

-

-

Quench: After 1 hour at -78°C, quench the reaction while still cold with saturated

solution. Do not allow it to warm to RT before quenching. -

Workup: Extract with EtOAc. Wash with brine.[2][3]

-

Note: 5-methoxyisoxazoles can be volatile. Do not rotovap to dryness under high vacuum/heat; keep bath temp < 30°C.

-

FAQ: Rapid Fire Troubleshooting

Q: My product disappears during extraction. Where did it go? A: 5-methoxyisoxazoles are often surprisingly water-soluble, especially if the acyl group is small (e.g., acetyl). Saturate your aqueous layer with NaCl ("salting out") and perform 4-5 extractions with DCM instead of EtOAc. Also, check the pH; if the methoxy group hydrolyzed, the resulting isoxazolone is acidic and stays in the basic aqueous layer.

Q: Can I use Vilsmeier-Haack formylation instead?

A: Yes.

Q: Why does the reaction mixture turn purple? A: Intense colors (purple/red) often indicate the formation of charge-transfer complexes or radical species during ring opening/fragmentation. If you see this at -78°C, your solvent might be wet (proton source) or your base is impure.

References

-

Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds. The 5-alkoxymethyl- and 5-alkylthiamethylisoxazoles."[4] Canadian Journal of Chemistry, 48(23), 3753–3758.

-

Micetich, R. G., et al. (1985).[4] "The 5-alkoxymethyl- and 5-alkylthiomethylisoxazoles."[4] Heterocycles, 23(3), 585.[4]

-

Sigma-Aldrich. "Friedel–Crafts Acylation - Reaction Guide." Merck KGaA.

- Olah, G. A., et al. (2009). "Superelectrophiles in Friedel-Crafts Chemistry.

-

BenchChem. "Chemical stability and degradation pathways of 5-Methoxyoxazole derivatives." BenchChem Technical Notes.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Monitoring Isoxazole Carboxylic Acid to Acyl Chloride Conversion: An HPLC-Centric Comparative Analysis

Introduction: The Critical Transformation and Its Analytical Hurdle

In the landscape of pharmaceutical synthesis, the isoxazole moiety is a privileged scaffold, integral to a wide array of therapeutic agents. The conversion of an isoxazole carboxylic acid to its corresponding acyl chloride is a pivotal activation step, transforming a relatively stable acid into a highly reactive intermediate poised for subsequent nucleophilic substitution reactions, such as amide or ester formation. This conversion, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is fundamental.

However, the very reactivity that makes the acyl chloride a valuable synthetic intermediate also renders it a significant analytical challenge. Acyl chlorides are notoriously sensitive to hydrolysis, rapidly reverting to the starting carboxylic acid in the presence of protic solvents like water—a ubiquitous component of reversed-phase High-Performance Liquid Chromatography (HPLC) mobile phases. This instability makes direct monitoring of the reaction by conventional HPLC methods problematic, often leading to inaccurate assessments of reaction completion and impurity profiles.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for monitoring this critical transformation. We will present a robust and reliable indirect HPLC method, validated by the principles of derivatization, and contrast its performance with powerful alternative techniques. Our focus is not merely on protocol but on the underlying chemistry and logic, empowering you to make informed decisions for process optimization and control.

Chapter 1: The Underlying Chemistry and the Analytical Imperative

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction. When using thionyl chloride, the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom, which, through a series of steps, results in its replacement by a chloride ion. The key transformation is the conversion of the poor leaving group (-OH) into an excellent one, leading to a highly electrophilic carbonyl carbon.

Caption: General reaction scheme for the conversion of an isoxazole carboxylic acid to an acyl chloride.

The analytical challenge is stark: how do we quantify a product that is destroyed by the very technique used for analysis? Direct injection of the reaction mixture onto a standard reversed-phase HPLC system is ill-advised. The acyl chloride will likely hydrolyze on-column, leading to a chromatogram that erroneously shows a high concentration of the starting carboxylic acid, masking the true progress of the reaction. Therefore, a more sophisticated approach is required.

Chapter 2: The Primary Solution: Indirect HPLC Monitoring via In-Situ Derivatization

The most reliable and accessible method for monitoring this reaction is to convert the highly reactive acyl chloride into a stable, easily quantifiable derivative before HPLC analysis. This is achieved by quenching a small aliquot of the reaction mixture with a nucleophile that rapidly and irreversibly traps the acyl chloride.

Caption: Workflow for indirect HPLC analysis using pre-column derivatization.

Choosing the Right Derivatization Strategy

The choice of quenching nucleophile is critical. It must react faster with the acyl chloride than any residual water and produce a derivative with good chromatographic properties.

-

Recommended Strategy: Esterification with Methanol. This is our preferred method for its simplicity and effectiveness. Anhydrous methanol reacts almost instantaneously with the acyl chloride to form a stable methyl ester. This new ester peak is typically well-resolved from the more polar starting carboxylic acid on a C18 column.

-

Alternative Strategy: Amidation with Benzylamine. For applications requiring enhanced UV detection, benzylamine is an excellent choice. It reacts to form a stable amide while introducing a strong chromophore (the benzyl group), significantly boosting the limit of detection.

Detailed Experimental Protocol: Indirect HPLC via Methanol Derivatization

This protocol provides a self-validating system. The disappearance of the starting material peak must correlate with the appearance of the new derivative peak to confirm the reaction's progress.

1. Materials and Reagents:

-

Reaction mixture (Isoxazole carboxylic acid, chlorinating agent, solvent)

-

Anhydrous Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

HPLC-grade water

-

Formic Acid or Phosphoric Acid (for mobile phase modification)

-

Autosampler vials with septa

2. Sampling and Derivatization Procedure:

-

Prepare a series of autosampler vials, each containing 1.0 mL of anhydrous methanol.

-

At designated time points (e.g., t=0, 30, 60, 120 min), carefully withdraw a small, precise aliquot (e.g., 10-20 µL) from the reaction mixture using a gas-tight syringe.

-

Immediately dispense the aliquot into one of the methanol-containing vials. Cap and vortex thoroughly. The acyl chloride is instantly converted to its methyl ester.

-

The "t=0" sample, taken before the addition of the chlorinating agent, serves as the reference standard for the starting material.

3. HPLC Method Parameters: A robust starting point for method development is outlined below. The key is to achieve baseline separation between the polar isoxazole carboxylic acid and the less polar isoxazole methyl ester derivative.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and separation for small organic molecules. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid is used to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. It is also MS-compatible. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution ensures that both the polar starting material and the less polar product are eluted with good peak shape in a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times and improves peak efficiency. |

| Detection | UV Diode Array Detector (DAD) | Monitor at the λmax of the isoxazole ring (e.g., 254 nm) and also collect full spectra to confirm peak identity and purity. |

| Injection Vol. | 10 µL | Standard injection volume. |

4. Data Analysis and Conversion Calculation:

-

Monitor the peak area of the isoxazole carboxylic acid (Peak A) and the isoxazole methyl ester (Peak B) over time.

-

Calculate the percentage conversion using the following formula, assuming similar response factors. For higher accuracy, determine the relative response factor using standards of the purified acid and ester.

% Conversion = [Area(B) / (Area(A) + Area(B))] * 100

Chapter 3: A Comparative Analysis of Alternative Methodologies

While indirect HPLC is a robust workhorse method, other techniques offer unique advantages, particularly for in-depth kinetic analysis or when specialized equipment is available.

| Technique | Principle | Advantages | Disadvantages | Best For |

| Indirect HPLC (Derivatization) | Chromatographic separation of a stable derivative. | Highly accessible, reliable, quantitative, uses standard lab equipment. | Requires sampling and quenching, not real-time, potential for error during sample prep. | Routine reaction monitoring, process development, and quality control. |

| In-situ FTIR (e.g., ReactIR) | Real-time monitoring of vibrational frequencies of functional groups in the reaction vessel. | Truly in-situ (no sampling), provides real-time kinetic data, excellent for mechanism studies. | Requires specialized and expensive probe-based equipment, lower sensitivity, complex data deconvolution. | In-depth kinetic and mechanistic investigations, identifying unstable intermediates. |

| NMR Spectroscopy | Quantification based on nuclear magnetic resonance signals. | Provides unambiguous structural confirmation, can be quantitative. | Lower throughput, requires quenching for routine analysis, in-situ requires expensive deuterated solvents. | Confirming product structure, troubleshooting unexpected results. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High separation efficiency for volatile and thermally stable compounds. | Requires derivatization to a volatile ester, not suitable for non-volatile or thermally labile isoxazoles. | Analysis of simple, low molecular weight isoxazole derivatives. |

Protocol Spotlight: In-situ FTIR Monitoring

For labs equipped with this technology, it offers unparalleled insight into reaction dynamics.

-

Setup: Insert a chemically resistant Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.

-

Data Collection: Collect a background spectrum of the solvent and starting material before adding the chlorinating agent.

-

Monitoring: Once the reaction begins, collect spectra at regular intervals (e.g., every minute).

-

Analysis: Monitor the decrease in the carboxylic acid C=O stretch (typically ~1700-1725 cm⁻¹) and the simultaneous increase of the new, higher-frequency acyl chloride C=O stretch (typically ~1780-1815 cm⁻¹). This provides a direct, real-time profile of the conversion.

Conclusion: Selecting the Optimal Method

For the vast majority of research and development labs, an indirect HPLC method using pre-column derivatization with methanol represents the optimal balance of accessibility, reliability, and quantitative accuracy for monitoring the conversion of isoxazole carboxylic acid to its acyl chloride. It leverages standard laboratory equipment to overcome the inherent instability of the analyte, providing clear and actionable data for process optimization.

While powerful, techniques like in-situ FTIR should be viewed as complementary tools. They are invaluable for deep mechanistic understanding and troubleshooting but are not typically required for routine monitoring where the HPLC method excels. By understanding the principles and protocols outlined in this guide, scientists can confidently and accurately track this critical synthetic transformation, ensuring the quality and efficiency of their chemical processes.

References

- Benchchem. (n.d.). Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole.

- PubMed. (n.d.). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.

- SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.

- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.

- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring.

- Chemistry LibreTexts. (2023, August 29). Derivatization.

- Ovid. (n.d.). Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development.

- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.

- Chromatography Today. (n.d.). Alternative found for HPLC methods.

- Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

- Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride.

- YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride.

- Mettler Toledo. (n.d.). Reaction analysis.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Google Patents. (n.d.). The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.

- ACS Omega. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.

- SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.

- Henry Rzepa's Blog. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid.

- RSC Publishing. (2016, November 23). On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale.

- Journal of Advanced Scientific Research. (2025, May 31). Eco-friendly HPLC Strategies for Pharmaceutical Analysis.

- G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.

- RSC Publishing. (n.d.). The Analysis of Acid Chlorides.

- Separation Science. (2024, June 6). Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography.

- ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.

- ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring.

- Benchchem. (n.d.). A Comparative Guide to the Stability of Acyl Chlorides in Solution.

- Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.

- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.

- Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.

- Benchchem. (n.d.). Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents.

- Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.

- Seneca. (n.d.). Acyl Chlorides & Acylation - Chemistry: Cambridge International A Level.

- ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?

- PMC. (2021, March 9).

A Technical Guide to the Mass Spectrometry Fragmentation Patterns of 5-Methoxyisoxazole Derivatives

For researchers, scientists, and drug development professionals, the isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] Understanding the mass spectral fragmentation of these molecules is paramount for their unambiguous identification, structural elucidation, and impurity profiling. This guide provides an in-depth analysis of the fragmentation behavior of 5-methoxyisoxazole derivatives under mass spectrometry, offering a framework for interpreting their spectra and differentiating isomers.

The isoxazole core, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, possesses a relatively weak N-O bond. This bond is typically the initial site of cleavage upon ionization, initiating a cascade of fragmentation events that are highly dependent on the nature and position of substituents on the ring.[3][4] The 5-methoxy group, in particular, introduces unique fragmentation pathways that can be leveraged for structural confirmation.

The Cornerstone of Isoxazole Fragmentation: N-O Bond Cleavage

The primary event in the electron ionization (EI) mass spectrometry of isoxazoles is the fission of the labile N-O bond.[3][4] This initial cleavage dictates the subsequent fragmentation pathways, leading to a series of characteristic neutral losses and fragment ions. The resulting radical cation can undergo various rearrangements and further fragmentation, providing a rich fingerprint of the original molecule.

The general fragmentation cascade for the isoxazole ring often involves the loss of small, stable molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and nitriles (R-CN).[4] The presence and relative abundance of these fragment ions are diagnostic for the isoxazole core.

Deciphering the Fragmentation of 5-Methoxyisoxazole Derivatives

While direct, comprehensive studies on a wide range of 5-methoxyisoxazole derivatives are limited in publicly available literature, we can predict their fragmentation behavior based on the established principles of isoxazole mass spectrometry and the influence of the methoxy substituent.

A proposed fragmentation pathway for a generic 3-substituted-5-methoxyisoxazole under electron ionization is depicted below.

Caption: Proposed EI fragmentation of a 5-methoxyisoxazole derivative.

Comparative Fragmentation Analysis: The Influence of Substituents

The position and electronic nature of other substituents on the isoxazole ring will significantly influence the fragmentation pattern, providing a unique mass spectral fingerprint for each isomer.[5][6][7] To illustrate this, let's consider a hypothetical comparison between a 3-aryl-5-methoxyisoxazole and a 4-aryl-5-methoxyisoxazole.

| Fragment Ion | 3-Aryl-5-methoxyisoxazole (Predicted) | 4-Aryl-5-methoxyisoxazole (Predicted) | Putative Fragment Structure |

| [M - •CH3]+ | High Abundance | Moderate Abundance | Loss of the methyl radical from the methoxy group. |

| [Ar-C≡N]+• | Moderate Abundance | Low Abundance | Formation of the benzonitrile radical cation. |

| [Ar-C≡O]+ | Low Abundance | High Abundance | Formation of the aroylium ion. |

| [M - CO]+• | Moderate Abundance | High Abundance | Loss of carbon monoxide from the isoxazole ring. |

Rationale for Predicted Differences:

-

In the 3-aryl-5-methoxyisoxazole , the initial N-O bond cleavage can be followed by rearrangement and loss of CO, or direct loss of the methyl radical. The formation of the benzonitrile radical cation is a likely pathway.

-

For the 4-aryl-5-methoxyisoxazole , the proximity of the aryl group to the C4-C5 bond makes the formation of a stable aroylium ion ([Ar-C≡O]+) a more favorable pathway after initial ring opening. The loss of CO is also expected to be a prominent fragmentation.

This comparative data highlights how high-resolution mass spectrometry can be a powerful tool for isomer differentiation in drug discovery and development.

Experimental Protocol for Mass Spectral Analysis

To obtain high-quality and reproducible mass spectra of 5-methoxyisoxazole derivatives, a standardized analytical protocol is essential. The following provides a general workflow for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the 5-methoxyisoxazole derivative.

-

Solvation: Dissolve the sample in a high-purity solvent compatible with the chosen analytical technique (e.g., methanol, acetonitrile, or dichloromethane for GC-MS; methanol or acetonitrile for LC-MS) to a final concentration of 1 mg/mL.

-

Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the appropriate solvent.

-

Filtration: If necessary, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

GC-MS (Electron Ionization)

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.[4]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (Electron Ionization):

-

Ionization Energy: 70 eV.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

LC-MS (Electrospray Ionization)

-

Liquid Chromatograph:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (Electrospray Ionization):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: Scan from m/z 50 to 600.

-

Collision Energy (for MS/MS): Ramp from 10 to 40 eV to acquire fragmentation data.

-

Caption: General workflow for mass spectral analysis.

Conclusion

The mass spectral fragmentation of 5-methoxyisoxazole derivatives is primarily driven by the initial cleavage of the weak N-O bond, followed by a series of rearrangements and neutral losses that are characteristic of the isoxazole ring. The 5-methoxy group introduces specific fragmentation pathways, such as the loss of a methyl radical, which can be diagnostically useful. By carefully analyzing the fragmentation patterns, particularly in comparison with isomeric compounds, mass spectrometry serves as an indispensable tool for the structural characterization of these important pharmaceutical building blocks. The provided experimental protocols offer a robust starting point for obtaining high-quality data to support drug discovery and development efforts.

References

-

Simmons, M. C., et al. "Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles." Australian Journal of Chemistry, vol. 22, no. 3, 1969, pp. 563-575. [Link]

-

Crow, W. D., and J. H. Hodgkin. "MASS SPECTROMETRY OF OXAZOLES." Semantic Scholar, 1973. [Link]

-

Herman, David L., et al. "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy." Journal of Chemical Education, vol. 83, no. 9, 2006, p. 1364. [Link]

-

Harris, Megan A., et al. "Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines." ChemRxiv, 2025. [Link]

-

Harris, Megan A., et al. "Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines." ACS Organic & Inorganic Au, vol. 6, no. 1, 2026, pp. 41-46. [Link]

-

Jayashree, B. S., et al. "Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity." ResearchGate, June 2024. [Link]

-

Patel, Keyur D., et al. "Chapter 4 Synthesis of Novel Quinoline-Isoxazole Hybrid Molecules Containing Amine Side Chain, In Vitro Anti-Microbial Evaluati." Atmiya University. [Link]

-

Altuntaş, Esra, et al. "ESI-Q-TOF MS/MS study of poly(2-oxazoline)s." Agilent. [Link]

-

Altuntaş, Esra, et al. "ESI-MS & MS/MS analysis of poly(2-oxazoline)s with different side groups." Macromolecular Chemistry and Physics, vol. 211, no. 21, 2010, pp. 2312-2322. [Link]

-

Bhoraniya, Neha C., and Dipak M. Purohit. "SYNTHESIS, SPECTRAL STUDY AND ANTIMICROBIAL ACTIVITY OF ISOXAZOLE MOLECULES BEARING IN PYRIDINES NUCLEUS." WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, vol. 13, no. 7, 2024, pp. 728-735. [Link]

-

Jayashree, B. S., et al. "Isoxazole contained drug." ResearchGate, 2024. [Link]

-

Clark, Jim. "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." Chemguide. [Link]

-

Salem, Mounir A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99. [Link]

-

Lemaire, J., et al. "Internal energy and fragmentation of ions produced in electrospray sources." Mass Spectrometry Reviews, vol. 24, no. 4, 2005, pp. 566-587. [Link]

-

Thieme, Detlef. "Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl." Refubium - Freie Universität Berlin, 2011. [Link]

-

"Interpretation of mass spectra." University of Arizona. [Link]

-

Reddy, D. R., et al. "Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses)." ResearchGate, 2012. [Link]

-

Rebouças, L. M., et al. "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyloxy-1-aryl-1,2,3-triazoles." Molecules, vol. 26, no. 11, 2021, p. 3295. [Link]

-

"Fragmentation of the [M – H]⁺ ion from the TMS derivative of..." ResearchGate. [Link]

-

"Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]." arkat-usa.org. [Link]

-

Manan, Fatin Afifah Abdul, et al. "Methyl 4-amino-3-methoxyisoxazole-5-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, vol. 79, no. 5, 2023, pp. 415-418. [Link]

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. connectsci.au [connectsci.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2 H‑Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to Acid Chloride Purity Assessment via Benzylamine Derivatization

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and other fine chemicals, the purity of reactive intermediates like acid chlorides is paramount.[1] These highly reactive compounds are susceptible to hydrolysis and other side reactions, which can introduce impurities that compromise the yield, purity, and safety of the final product.[1][2] This guide provides an in-depth comparison of a robust derivatization method using benzylamine for the accurate purity assessment of acid chlorides, benchmarked against other common analytical techniques.

The Challenge of Direct Purity Analysis of Acid Chlorides

Directly assessing the purity of acid chlorides presents significant analytical hurdles. Their high reactivity makes them prone to degradation upon exposure to atmospheric moisture, and they often exhibit poor chromatographic behavior.[2][3] This inherent instability can lead to inaccurate purity determinations when using direct analysis methods.[4]

Derivatization offers a powerful solution by converting the unstable acid chloride into a stable, easily analyzable derivative. This strategy enhances analytical performance by improving chromatographic properties and enabling sensitive detection.[5] Benzylamine is an excellent derivatizing agent for this purpose due to its ready availability, high reactivity with acid chlorides, and the formation of a stable N-benzylamide product that is amenable to various analytical techniques.[6][7]

The Benzylamine Derivatization Workflow

The core of this method lies in the rapid and quantitative reaction of an acid chloride with benzylamine to form a stable N-benzylamide. This reaction, a classic example of nucleophilic acyl substitution, proceeds quickly under mild conditions.[6] The resulting amide is significantly more stable and less reactive than the parent acid chloride, making it ideal for analysis.

Reaction Mechanism: Acid Chloride with Benzylamine

The reaction is initiated by the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable N-benzylamide.

Caption: Reaction of an acid chloride with benzylamine to form a stable N-benzylamide.

Experimental Protocol: Derivatization with Benzylamine for HPLC Analysis

This protocol outlines a general procedure for the derivatization of an acid chloride sample with benzylamine, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Acid chloride sample

-

Benzylamine (derivatization grade, ≥99.0%)[7]

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Triethylamine or other suitable base

-

HPLC-grade acetonitrile

-

HPLC-grade water with 0.1% formic acid

-

Standard analytical glassware

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the acid chloride sample into a clean, dry vial. Dissolve the sample in 1 mL of anhydrous acetonitrile.

-

Derivatization Reaction: In a separate vial, prepare a solution of benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in 1 mL of anhydrous acetonitrile. Add this solution dropwise to the acid chloride solution while stirring at room temperature.

-

Reaction Completion: Allow the reaction to proceed for 15-30 minutes at room temperature. The reaction is typically rapid.[5]

-

Sample Dilution: After the reaction is complete, dilute the mixture with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

-

HPLC Analysis: Inject the diluted sample onto a C18 reverse-phase HPLC column.[8] Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B).[8] Monitor the elution of the N-benzylamide derivative using a UV detector, typically at 254 nm.[8]

-

Purity Calculation: Determine the purity of the original acid chloride by calculating the area percentage of the N-benzylamide peak relative to the total peak area in the chromatogram.[8]

Workflow Diagram: Purity Analysis via Derivatization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Uses of Benzylamine_Chemicalbook [chemicalbook.com]

- 7. ベンジルアミン derivatization grade (GC derivatization), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Precision Structural Assignment of Isoxazoles via C-13 NMR

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged scaffold, serving as a bioisostere for esters and amides in fragment-based drug design.[1] However, the synthesis of substituted isoxazoles—often via [3+2] cycloaddition—frequently yields complex mixtures of regioisomers (3,5- vs. 3,4-disubstituted) and partially reduced byproducts (isoxazolines).

While

The Isoxazole Signature: Baseline Performance

The isoxazole ring exhibits a distinct

Key Mechanistic Insight: The heavy desheilding at C5 is caused by the direct attachment to oxygen and the

Table 1: Baseline Chemical Shifts (Unsubstituted Isoxazole in CDCl

)

| Carbon Position | Chemical Shift ( | Electronic Environment |

| C5 (O-C=C) | 157 - 160 | Most Deshielded. Adjacent to Oxygen.[2][3] |

| C3 (C=N) | 150 - 153 | Deshielded. Adjacent to Nitrogen (Imine-like). |

| C4 (C=C-C) | 100 - 105 | Shielded. |

Note: Values are approximate and solvent-dependent. DMSO-

Comparative Analysis: Performance vs. Alternatives

This section compares the diagnostic power of

Scenario A: Oxidation State Verification (Isoxazole vs. Isoxazoline)

A common synthetic pitfall is the incomplete oxidation of the intermediate isoxazoline to isoxazole.

Comparative Data:

| Feature | Isoxazole (Target) | Isoxazoline (Alternative/Impurity) | Diagnostic Result |

|---|

| Hybridization |

Scenario B: Regioisomer Discrimination (3,5- vs. 3,4-Disubstituted)

In cycloadditions (e.g., nitrile oxide + alkyne), regio-selectivity is governed by sterics and electronics. Distinguishing 3,5-disubstituted from 3,4-disubstituted isomers is critical.

-

3,5-Disubstituted: Contains a proton at C4.[4]

-

3,4-Disubstituted: Contains a proton at C5.

While HSQC (Heteronuclear Single Quantum Coherence) couples these protons to carbons, the 1D

| Regioisomer | Diagnostic Carbon (CH) | Chemical Shift Range |

| 3,5-Disubstituted | C4-H | 95 – 105 ppm (Shielded) |

| 3,4-Disubstituted | C5-H | 145 – 160 ppm (Deshielded) |

Application Note: If your HSQC shows a correlation to a carbon at ~100 ppm, you have the 3,5-isomer. If the correlation is to a carbon at ~150+ ppm, you have the 3,4-isomer.

Technical Deep Dive: Substituent Effects

The "performance" of the chemical shift as a probe depends on substituents. The sensitivity of the isoxazole ring to electronic effects follows Hammett correlations.[5][6]

-

Electron Withdrawing Groups (EWG) at C4: (e.g., -NO

, -Br, -COtR).-

Causes shielding of C5 (upfield shift) and deshielding of C4.

-

Example: 4-Bromoisoxazoles show C4 shifted upfield to ~90 ppm due to the "Heavy Atom Effect" (despite Br being electronegative, the spin-orbit coupling shields the ipso carbon).

-

-

Alkyl/Aryl Groups:

-

Methyl substitution typically causes a characteristic

-effect (downfield shift of ~10 ppm) and

-

Experimental Protocol: Quantitative C NMR

Standard

Objective: Acquire quantitative data to determine the ratio of 3,5- vs 3,4-isomers in a crude mixture.

Validated Workflow (Inverse Gated Decoupling)

-

Sample Prep:

-

Dissolve 20–50 mg of sample in 0.6 mL CDCl

. -

Crucial Step: Add 20

L of relaxation agent Cr(acac)

-

-

Instrument Parameters:

-

Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling.

-

Why: Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE intensity buildup).

-

-

Spectral Width: 240 ppm (cover carbonyls/C5).

-

Relaxation Delay (

): Set to-

With Cr(acac)

: -

Without Cr(acac)

:

-

-

Scans: 512 – 1024 (Low sensitivity of

C requires averaging).

-

-

Processing:

-

Exponential multiplication (LB = 1.0 to 3.0 Hz).

-

Baseline correction is critical for accurate integration.

-

Structural Decision Logic (Visualization)

The following diagram outlines the logical flow for assigning isoxazole structures based on the data presented above.

Figure 1: Decision tree for the structural assignment of isoxazole derivatives using C-13 NMR chemical shifts. The logic prioritizes oxidation state verification followed by regioisomer discrimination.

References

-

Baumstark, A. L., et al. (2015). "

C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles." Heterocyclic Communications.-

Source:

-

-

Kara, Y. S. (2015).[7] "Substituent effect study on experimental

C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole..." Spectrochimica Acta Part A.-

Source:

-

-

Srivastava, R. M., et al. (1989). "

C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles." (Comparative data for similar heterocycles).-

Source:

-

-

BenchChem Technical Support. (2025).

C NMR Spectroscopy for Structural Elucidation."-

Source:

-

-

Martins, M. A. P., et al. (1994). "

C NMR Chemical Shifts of Heterocycles: Empirical Substituent Effects in 5-Halomethylisoxazoles." Spectroscopy Letters.-

Source:

-

Sources

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. compoundchem.com [compoundchem.com]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Guide to the Structural Elucidation of 5-Methoxyisoxazole Acylation Products

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block. The functionalization of the isoxazole nucleus is a critical step in the synthesis of novel drug candidates, with acylation being a fundamental transformation for introducing ketone functionalities, which can serve as handles for further elaboration or as key pharmacophoric elements.

However, the acylation of substituted isoxazoles, such as 5-methoxyisoxazole, presents a classic regioselectivity challenge. The interplay between the directing effects of the ring heteroatoms and the powerful activating methoxy substituent can potentially lead to multiple isomeric products. An unambiguous structural confirmation is therefore not merely a procedural step but a cornerstone of synthetic validity, ensuring that downstream biological and structure-activity relationship (SAR) studies are based on the correct molecular architecture.

This guide provides a comprehensive framework for researchers and drug development professionals to approach the acylation of 5-methoxyisoxazole. We will delve into the mechanistic underpinnings that predict the reaction's outcome, present a robust experimental protocol for the reaction, and, most critically, detail a multi-faceted analytical workflow to irrefutably confirm the identity of the resulting product by comparing its spectroscopic data against that of its potential isomer.

Part 1: Mechanistic Considerations and Reaction Planning

The regiochemical outcome of an electrophilic aromatic substitution on the 5-methoxyisoxazole ring is dictated by the combined electronic effects of the isoxazole core and the methoxy substituent.

-

Isoxazole Ring Electronics : The isoxazole ring itself is considered electron-deficient due to the inductive effects of the electronegative nitrogen and oxygen atoms. The nitrogen atom at position 2 strongly deactivates the adjacent C3 position towards electrophilic attack.

-

The 5-Methoxy Substituent : The methoxy group is a powerful activating group, donating electron density into the ring via a +M (mesomeric) effect. This effect strongly directs incoming electrophiles to the ortho and para positions. In this case, the C4 position is ortho to the methoxy group.

Considering these factors, the C4 position is the overwhelmingly favored site for electrophilic acylation. It is activated by the methoxy group and is sterically accessible. The C3 position is deactivated by the adjacent ring nitrogen, making it a much less likely candidate for substitution.

Predicted Reaction Pathway

The most common method for this transformation is the Friedel-Crafts acylation, which utilizes an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich isoxazole ring.[3]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Methoxyisoxazole-3-carbonyl chloride

[1][2][3]

Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Do NOT dispose of 5-Methoxyisoxazole-3-carbonyl chloride directly into laboratory drains or trash.[1] This compound is a reactive acyl chloride.[1] Contact with water or moisture releases hydrogen chloride (HCl) gas and generates significant heat (exothermic hydrolysis), creating an immediate inhalation and corrosion hazard.[1]

As a Senior Application Scientist, I advise that all disposal must follow a Controlled Quenching Protocol to convert the reactive carbonyl chloride moiety into a stable ester or carboxylic acid salt before final waste segregation.

Chemical Hazard Assessment

Before initiating disposal, verify the chemical profile. The isoxazole ring provides thermal stability, but the chlorocarbonyl group drives the immediate risk.

| Parameter | Data | Operational Implication |

| Functional Group | Acyl Chloride (-COCl) | High moisture sensitivity; Lachrymator (tear gas effect).[1] |

| Reactivity | Water-Reactive | Violent hydrolysis releases HCl gas.[1] Never add water to the neat chemical. |

| Byproducts | HCl, 5-Methoxyisoxazole-3-carboxylic acid | Requires acid neutralization (pH adjustment) post-quenching.[1] |

| Physical State | Liquid/Low-melting solid | May solidify in cool storage; do not heat to melt for disposal without ventilation.[1] |

| PPE Requirements | Nitrile/Neoprene gloves, Goggles, Lab Coat | Face shield recommended for volumes >50 mL.[1] |

Controlled Quenching Protocols

Two methods are validated for this compound. Method A (Esterification) is preferred for bulk reagents (>5 mL) as it moderates the exotherm.[1] Method B (Alkaline Hydrolysis) is suitable for trace residues or glassware cleaning.[1]

Method A: Alcoholysis (Preferred for Bulk)

Principle:[1] Reacting the acyl chloride with an alcohol (methanol or ethanol) converts it to a stable ester (Methyl/Ethyl 5-methoxyisoxazole-3-carboxylate) and HCl.[1] This reaction is smoother than direct water hydrolysis.[1]

Step-by-Step Procedure:

-

Preparation: Set up a 3-neck round-bottom flask in a fume hood. Place it in an ice bath (0°C).

-

Solvent Charge: Add excess alcohol (Ethanol or Methanol, ~10-20 mL per gram of chloride).[1]

-

Addition: Add the 5-Methoxyisoxazole-3-carbonyl chloride dropwise to the stirring alcohol. Do not rush—monitor temperature.

-

Stirring: Allow to stir for 30 minutes. The solution will contain the ester and dissolved HCl.[1]

-

Neutralization: Slowly add 10% Sodium Bicarbonate (

) solution until gas evolution ( -

Disposal: Transfer the resulting mixture to the Organic Solvent Waste container.

Method B: Alkaline Hydrolysis (Trace/Glassware)

Principle: Direct conversion to the carboxylic acid salt using dilute base.[1]

Step-by-Step Procedure:

-

Preparation: Prepare a large beaker with 5% Sodium Hydroxide (

) or Sodium Carbonate ( -

Dilution (Critical): If the reagent is in a bottle, dilute it first with a non-reactive solvent like Dichloromethane (DCM) or Toluene.[1]

-

Quenching: Slowly add the diluted chemical to the stirring alkaline ice water.

-

Verification: Check pH. If acidic, add more base until pH > 8.[1]

-

Disposal: Transfer to Aqueous Basic Waste (if no organic solvent used) or Halogenated Organic Waste (if DCM was used).[1]

Operational Workflow Visualization

The following diagram outlines the decision logic and safety checkpoints for the disposal process.

Figure 1: Decision matrix for quenching reactive acyl chlorides. Note the mandatory pH verification loop.

Waste Stream Management & Labeling

Once quenched, the material is no longer a water-reactive hazard, but it remains chemical waste.[1]

-

Primary Labeling: "Hazardous Waste - Organic."[1]

-

Constituents: List "Ethanol" (or solvent used), "5-Methoxyisoxazole-3-carboxylic acid ester," and "Water."[1]

-

Hazard Tags: Flammable (due to alcohol), Irritant.[1]

-

Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) even after quenching.[1]

Emergency Procedures (Spills)

If the neat chemical is spilled outside the fume hood:

References

-

Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 5-Methylisoxazole-3-carbonyl chloride. (Note: Used as surrogate for the methoxy-analogue due to identical acyl chloride reactivity).[1] Link[1]

-

University of Colorado Boulder. (n.d.).[1] Quenching Reactive Chemicals SOP. Environmental Health & Safety. Link

-

Massachusetts Institute of Technology (MIT). (n.d.).[1] Standard Operating Procedure: Acyl Chlorides. MIT EHS.[1] Link

-